N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide
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Description
“N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide” is a benzothiazole derivative . Benzothiazole derivatives have been studied extensively due to their wide range of pharmacological properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using methods such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies have revealed significant intermolecular interactions in the structure, including N–H (hydrazonyl)···O (sulfonate) bonds .Chemical Reactions Analysis
Benzothiazole derivatives have been studied for their reactivity and potential use in various chemical reactions . For example, they have been used in the synthesis of 2-arylbenzothiazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary depending on the specific compound. For example, some benzothiazole derivatives exhibit luminescent properties .Mechanism of Action
While the specific mechanism of action for “N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide” is not mentioned in the available data, benzothiazole derivatives have been studied for their in vitro and in vivo activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClIN2OS/c21-16-10-7-13(22)11-15(16)19(25)23-14-8-5-12(6-9-14)20-24-17-3-1-2-4-18(17)26-20/h1-11H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFYRQBRJWZBAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClIN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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